

The Photophysical Landscape of 5-Carboxy-X-Rhodamine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-ROX-SE

Cat. No.: B15597528

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Carboxy-X-rhodamine (5-ROX) is a fluorescent dye belonging to the rhodamine family, prized for its robust photophysical properties that make it a valuable tool in a myriad of biological and biotechnological applications. Its strong absorption in the visible spectrum, high fluorescence quantum yield, and relative photostability have cemented its role in techniques such as fluorescence microscopy, DNA sequencing, and Förster Resonance Energy Transfer (FRET) assays. This technical guide provides a comprehensive overview of the core photophysical properties of 5-ROX, detailed experimental protocols for its application and characterization, and visual representations of key workflows to aid researchers in its effective implementation.

Core Photophysical Properties

The photophysical characteristics of a fluorophore are critical determinants of its suitability for specific applications. 5-ROX exhibits favorable properties, including a high molar extinction coefficient and quantum yield, which contribute to its bright fluorescence emission.

Quantitative Photophysical Data

The following tables summarize the key quantitative photophysical parameters of 5-carboxy-x-rhodamine. It is important to note that these values can be influenced by environmental factors such as solvent polarity, pH, and conjugation to biomolecules. The data presented here are

compiled from various sources and represent typical values under common experimental conditions.

| Property | Value | Solvent/Conditions |
|---|---|--------------------------|
| Excitation Maximum (λ_{ex}) | 570 - 585 nm | Aqueous buffer, Methanol |
| Emission Maximum (λ_{em}) | 591 - 606 nm | Aqueous buffer, Methanol |
| Molar Extinction Coefficient (ϵ) | ~36,000 - 93,000 M ⁻¹ cm ⁻¹ | Aqueous buffer, pH 7.0 |
| Fluorescence Quantum Yield (Φ) | ~0.91 - 0.94 | Aqueous buffer |
| Recommended Solvents | DMSO, DMF, Methanol | |
| Storage Conditions | -20°C, protected from light | |

Note: The range of values for excitation and emission maxima, as well as the molar extinction coefficient, reflects the variability reported across different suppliers and experimental conditions.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful application of fluorescent dyes. This section provides methodologies for key experiments involving 5-carboxy-x-rhodamine.

Protein Labeling with 5-ROX Succinimidyl Ester (5-ROX-SE)

5-ROX is commonly available as an N-hydroxysuccinimide (NHS) ester, which readily reacts with primary amines on proteins to form stable amide bonds.

Materials:

- Protein of interest (in an amine-free buffer such as PBS or HEPES)
- 5-ROX-SE** (dissolved in anhydrous DMSO or DMF)

- 1 M Sodium bicarbonate buffer, pH 8.3
- Purification column (e.g., Sephadex G-25) or dialysis equipment
- Reaction tubes
- Shaker

Procedure:

- Protein Preparation:
 - Dissolve the protein in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) at a concentration of 2-10 mg/mL. Buffers containing primary amines like Tris or glycine are not suitable as they will compete for reaction with the NHS ester.
- Dye Preparation:
 - Immediately before use, dissolve the **5-ROX-SE** in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
- Labeling Reaction:
 - While gently vortexing the protein solution, slowly add the dissolved **5-ROX-SE**. The molar ratio of dye to protein will need to be optimized for your specific protein and desired degree of labeling, but a starting point of a 10-fold molar excess of dye is common.
 - Incubate the reaction mixture for 1 hour at room temperature with continuous stirring or shaking, protected from light.
- Purification:
 - Separate the labeled protein from unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable buffer (e.g., PBS). The labeled protein will elute first.
 - Alternatively, dialysis can be used to remove the free dye. Dialyze the reaction mixture against a large volume of buffer at 4°C with several buffer changes.

- Determination of Degree of Labeling (DOL):
 - The DOL, or the average number of dye molecules per protein molecule, can be determined spectrophotometrically.
 - Measure the absorbance of the purified conjugate at 280 nm (A_{280}) and at the absorption maximum of 5-ROX (~575 nm, A_{max}).
 - The protein concentration can be calculated using the following formula, which corrects for the dye's absorbance at 280 nm: Protein Concentration (M) = $[A_{280} - (A_{max} \times CF)] / \epsilon_{\text{protein}}$ (where CF is the correction factor for the dye's absorbance at 280 nm, and $\epsilon_{\text{protein}}$ is the molar extinction coefficient of the protein at 280 nm).
 - The dye concentration can be calculated using the Beer-Lambert law: Dye Concentration (M) = $A_{max} / \epsilon_{\text{dye}}$ (where ϵ_{dye} is the molar extinction coefficient of 5-ROX at its λ_{max}).
 - The DOL is the ratio of the dye concentration to the protein concentration.

Measurement of Relative Fluorescence Quantum Yield

The quantum yield of a fluorophore is a measure of its emission efficiency. The relative method involves comparing the fluorescence of the sample to a standard with a known quantum yield.

Materials:

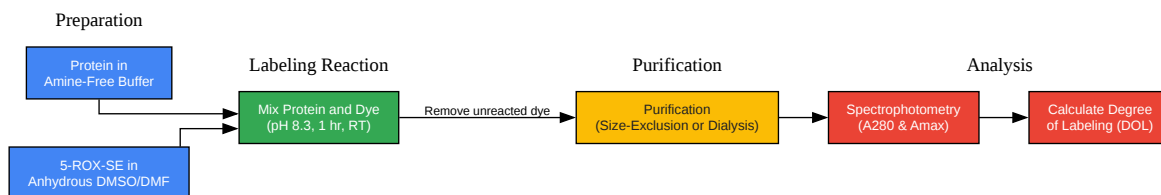
- Spectrofluorometer
- UV-Vis Spectrophotometer
- 5-ROX solution of unknown quantum yield
- Standard fluorophore with a known quantum yield in the same solvent (e.g., Rhodamine 6G in ethanol, $\Phi = 0.95$)
- Solvent (e.g., ethanol)
- Cuvettes

Procedure:

- **Prepare Solutions:** Prepare a series of dilute solutions of both the 5-ROX and the standard fluorophore in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
- **Measure Absorbance:** Using the UV-Vis spectrophotometer, measure the absorbance of each solution at the excitation wavelength that will be used for the fluorescence measurements.
- **Measure Fluorescence Spectra:**
 - Set the spectrofluorometer to the excitation wavelength chosen in the previous step.
 - Record the fluorescence emission spectrum for each solution, ensuring the entire emission band is captured.
- **Integrate Fluorescence Intensity:** Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
- **Calculate Quantum Yield:** The quantum yield of the 5-ROX sample (Φ_{sample}) can be calculated using the following equation: $\Phi_{\text{sample}} = \Phi_{\text{std}} \times (I_{\text{sample}} / I_{\text{std}}) \times (A_{\text{std}} / A_{\text{sample}}) \times (n_{\text{sample}} / n_{\text{std}})^2$ (where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. If the same solvent is used for both the sample and the standard, the refractive index term cancels out).
 - A plot of integrated fluorescence intensity versus absorbance for each series of solutions should yield a straight line, the slope of which is proportional to the quantum yield. The ratio of the slopes can be used to calculate the relative quantum yield.

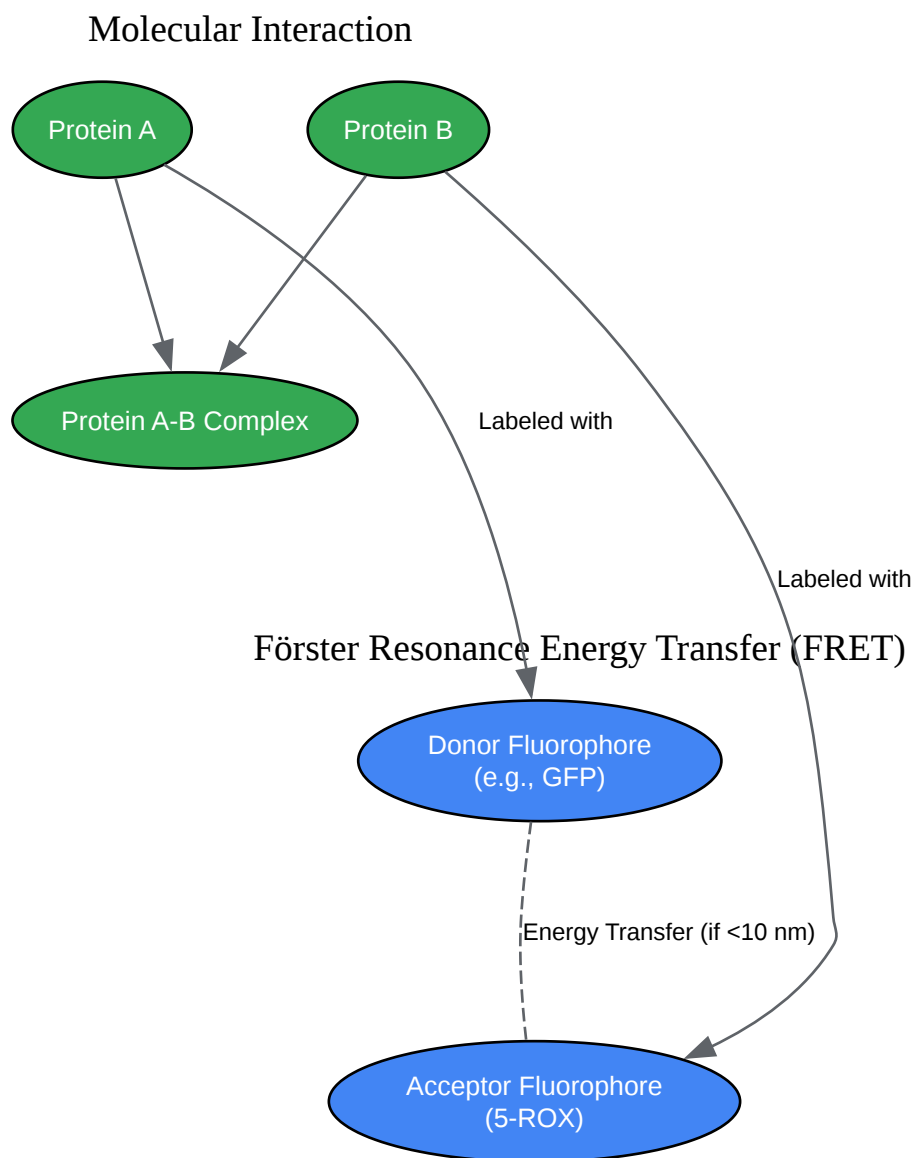
Visualizations

Diagrams are powerful tools for understanding complex workflows and relationships. The following diagrams were generated using Graphviz (DOT language) to illustrate key processes involving 5-carboxy-x-rhodamine.



[Click to download full resolution via product page](#)

Caption: Workflow for labeling a protein with **5-ROX-SE** and subsequent purification and analysis.



[Click to download full resolution via product page](#)

Caption: Conceptual diagram of FRET using 5-ROX as an acceptor to detect protein-protein interaction.

Conclusion

5-Carboxy-X-rhodamine is a versatile and powerful fluorescent probe for a wide range of applications in research and drug development. Its bright fluorescence, high quantum yield, and the availability of amine-reactive derivatives make it an excellent choice for labeling

biomolecules. By understanding its core photophysical properties and employing robust experimental protocols, researchers can effectively harness the capabilities of 5-ROX to generate high-quality, reproducible data. The provided workflows and quantitative data serve as a valuable resource for both new and experienced users of this important fluorophore.

- To cite this document: BenchChem. [The Photophysical Landscape of 5-Carboxy-X-Rhodamine: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15597528#photophysical-properties-of-5-carboxy-x-rhodamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com